![molecular formula C20H22O6 B12327334 3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B12327334.png)
3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one
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Overview
Description
3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one, also known as Cyclocommunol, is a naturally occurring organic compound. It is a member of the chromene family and is characterized by its unique structure, which includes multiple hydroxyl groups and a methylprop-1-enyl side chain. This compound is known for its various biological activities, including antimicrobial, antifungal, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclocommunol can be synthesized through both natural product extraction and organic synthesis methods. The natural product extraction involves isolating the compound from sources such as Taxus species (yew trees), where it is found in small quantities. The extraction process typically includes solvent extraction followed by chromatographic purification .
In organic synthesis, Cyclocommunol can be prepared starting from basic chemical precursors. The synthetic route involves multiple steps, including the formation of the chromene core, introduction of hydroxyl groups, and addition of the methylprop-1-enyl side chain. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Cyclocommunol is less common due to the complexity of its synthesis and the availability of natural sources. advancements in synthetic chemistry may lead to more efficient production methods in the future. Current industrial methods focus on optimizing the extraction and purification processes to obtain high-purity Cyclocommunol for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Cyclocommunol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the reactive chromene core .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize Cyclocommunol, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can reduce Cyclocommunol to its corresponding alcohols and diols.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Cyclocommunol, as well as substituted chromenes with different functional groups. These products are valuable intermediates in the synthesis of more complex molecules and pharmaceuticals .
Scientific Research Applications
Cyclocommunol has a wide range of scientific research applications due to its unique chemical structure and biological activities. Some of the key applications include:
Mechanism of Action
The mechanism of action of Cyclocommunol involves its interaction with various molecular targets and pathways. The hydroxyl groups and chromene core allow it to interact with enzymes and proteins, leading to its biological effects. Cyclocommunol can inhibit the growth of microorganisms by disrupting their cell membranes and interfering with essential metabolic processes .
Comparison with Similar Compounds
Cyclocommunol is unique among similar compounds due to its specific structure and biological activities. Some similar compounds include:
Flavonoids: These compounds share a similar chromene core but differ in the number and position of hydroxyl groups. Flavonoids are known for their antioxidant properties.
Coumarins: These compounds also have a chromene core but lack the methylprop-1-enyl side chain. Coumarins are used in anticoagulant medications.
Chromones: These compounds have a similar structure but differ in the substitution pattern on the chromene core.
Properties
Molecular Formula |
C20H22O6 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one |
InChI |
InChI=1S/C20H22O6/c1-9(2)5-15-18-19(24)17-13(23)6-11(22)8-16(17)26-20(18)12-4-3-10(21)7-14(12)25-15/h3-5,7,11,13,15-17,21-23H,6,8H2,1-2H3 |
InChI Key |
JUUOTCAAEVIIMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4CC(CC(C4C2=O)O)O)C |
Origin of Product |
United States |
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